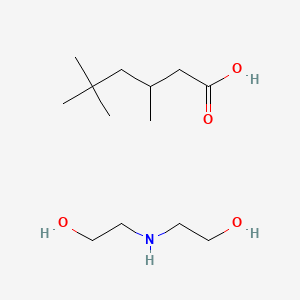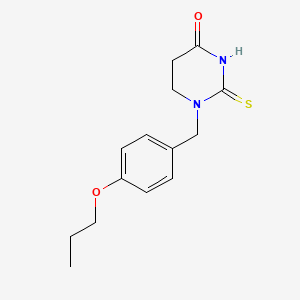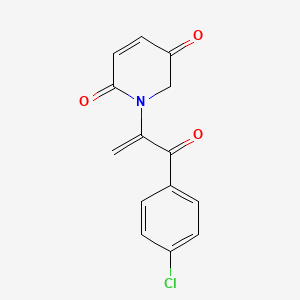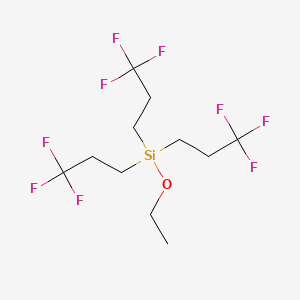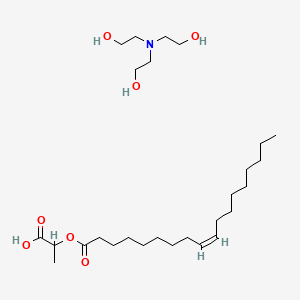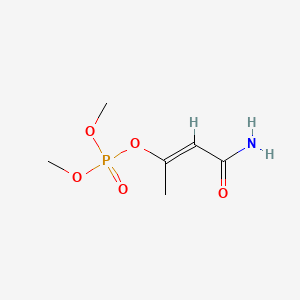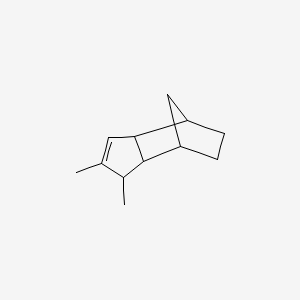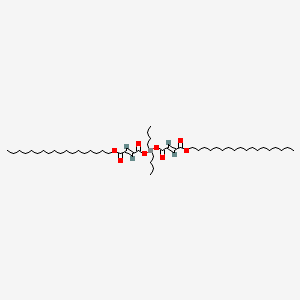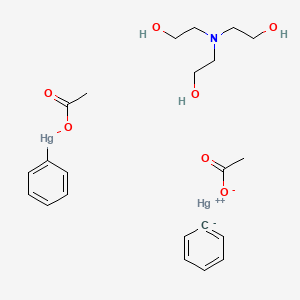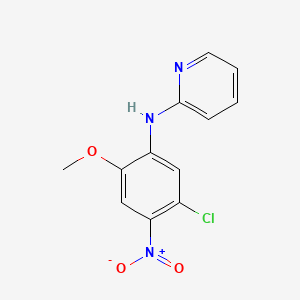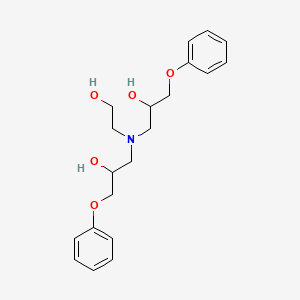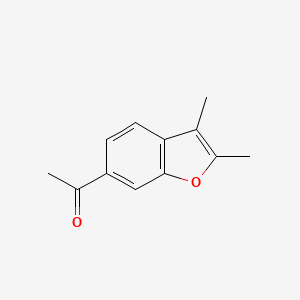
Benzoyl chloride, 2,3-dichloro-5,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoyl chloride, 2,3-dichloro-5,6-dimethyl- is an organic compound with the molecular formula C9H7Cl3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at positions 2 and 3, and two methyl groups at positions 5 and 6. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 2,3-dichloro-5,6-dimethyl- typically involves the chlorination of 2,3-dimethylbenzoic acid followed by the conversion of the resulting acid to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride .
Industrial Production Methods: In an industrial setting, the production of benzoyl chloride, 2,3-dichloro-5,6-dimethyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Benzoyl chloride, 2,3-dichloro-5,6-dimethyl- can undergo oxidation reactions to form corresponding benzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia, alcohols, or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: 2,3-dichloro-5,6-dimethylbenzoic acid.
Reduction: 2,3-dichloro-5,6-dimethylbenzyl alcohol.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzoyl chloride, 2,3-dichloro-5,6-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules for research purposes, such as labeling proteins or nucleic acids.
Medicine: This compound can be used in the development of new drugs or as a reagent in medicinal chemistry.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of benzoyl chloride, 2,3-dichloro-5,6-dimethyl- involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, or thioesters. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in biological systems, it can acylate proteins or nucleic acids, affecting their function and activity .
Comparación Con Compuestos Similares
- Benzoyl chloride
- 2,3-dichlorobenzoyl chloride
- 5,6-dimethylbenzoyl chloride
Comparison: Benzoyl chloride, 2,3-dichloro-5,6-dimethyl- is unique due to the presence of both chlorine and methyl substituents on the benzene ring. This combination of substituents can influence its reactivity and the types of reactions it can undergo. Compared to benzoyl chloride, the additional substituents can provide steric hindrance and electronic effects that alter its chemical behavior .
Propiedades
Número CAS |
1433-20-1 |
|---|---|
Fórmula molecular |
C9H7Cl3O |
Peso molecular |
237.5 g/mol |
Nombre IUPAC |
2,3-dichloro-5,6-dimethylbenzoyl chloride |
InChI |
InChI=1S/C9H7Cl3O/c1-4-3-6(10)8(11)7(5(4)2)9(12)13/h3H,1-2H3 |
Clave InChI |
LMFBQLKVVPQSIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C(=O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


